molecular formula C16H10F2N2O3 B5970006 N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide

Cat. No.: B5970006
M. Wt: 316.26 g/mol
InChI Key: XVYBJQNWNSMBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the isoxazole class of compounds and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the inhibition of the Akt signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, this compound has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It also exhibits neuroprotective activity by reducing oxidative stress and neuronal damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. Some of these include:
1. Studying the potential of this compound in combination with other anticancer drugs for enhanced efficacy.
2. Developing novel formulations to improve the solubility and bioavailability of this compound.
3. Studying the effects of this compound on other physiological processes, such as angiogenesis and immune response.
4. Investigating the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer therapy and neuroprotection. While there are some limitations to its use, the future directions for research on this compound are vast and promising.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-hydroxybenzaldehyde and 2,4-difluoronitrobenzene in the presence of a base and a catalyst. The resulting intermediate is then subjected to cyclization with the help of a reducing agent to form the final product.

Scientific Research Applications

N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. One of the significant areas of research has been in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3/c17-9-5-6-12(11(18)7-9)19-16(22)13-8-15(23-20-13)10-3-1-2-4-14(10)21/h1-8,21H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYBJQNWNSMBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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